molecular formula C10H8N2O3 B128678 6,7-Dihydroxyisoquinoline-3-carboxamide CAS No. 146515-42-6

6,7-Dihydroxyisoquinoline-3-carboxamide

Katalognummer: B128678
CAS-Nummer: 146515-42-6
Molekulargewicht: 204.18 g/mol
InChI-Schlüssel: OJUNRVBMXVTBNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy-6-oxo-2H-isoquinoline-3-carboxamide is a heterocyclic compound with the molecular formula C10H8N2O3. It is a derivative of isoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 6,7-Dihydroxyisoquinoline-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the isoquinoline core, followed by functionalization to introduce the hydroxy and carboxamide groups . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to achieve high yields and purity.

Analyse Chemischer Reaktionen

7-Hydroxy-6-oxo-2H-isoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-6-oxo-2H-isoquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6,7-Dihydroxyisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

7-Hydroxy-6-oxo-2H-isoquinoline-3-carboxamide can be compared with other similar compounds, such as:

    4-Hydroxy-2-quinolones: These compounds also possess a hydroxy group and a quinoline core, but differ in their substitution patterns and biological activities.

    Coumarin derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.

    Quinoline derivatives: These compounds share the quinoline core and are widely studied for their medicinal properties.

The uniqueness of 6,7-Dihydroxyisoquinoline-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

146515-42-6

Molekularformel

C10H8N2O3

Molekulargewicht

204.18 g/mol

IUPAC-Name

6,7-dihydroxyisoquinoline-3-carboxamide

InChI

InChI=1S/C10H8N2O3/c11-10(15)7-1-5-2-8(13)9(14)3-6(5)4-12-7/h1-4,13-14H,(H2,11,15)

InChI-Schlüssel

OJUNRVBMXVTBNF-UHFFFAOYSA-N

Isomerische SMILES

C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N

SMILES

C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)N

Kanonische SMILES

C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N

Synonyme

3-Isoquinolinecarboxamide, 6,7-dihydroxy- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.